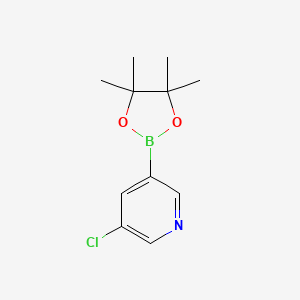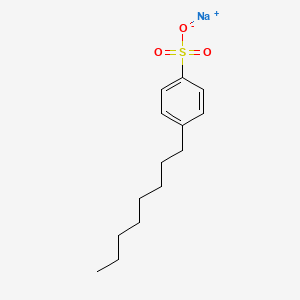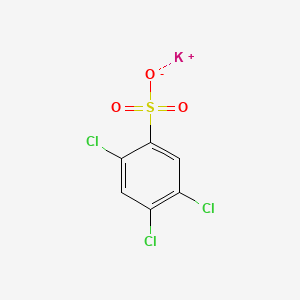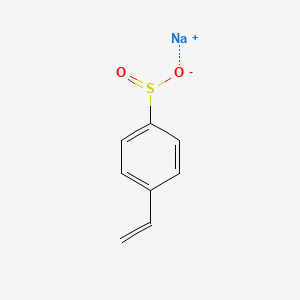
4-Brom-5-ethyl-2-methylpyridin
Übersicht
Beschreibung
4-Bromo-5-ethyl-2-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of bromine, ethyl, and methyl substituents on the pyridine ring makes 4-Bromo-5-ethyl-2-methylpyridine a versatile compound in organic synthesis and various industrial applications.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-ethyl-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
Target of Action
Brominated pyridines are often used in suzuki-miyaura cross-coupling reactions . This suggests that 4-Bromo-5-ethyl-2-methylpyridine may interact with palladium catalysts and organoboron reagents in these reactions .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 4-Bromo-5-ethyl-2-methylpyridine may undergo oxidative addition with a palladium catalyst. This involves the palladium donating electrons to form a new Pd-C bond . The brominated pyridine then undergoes transmetalation, where it is transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in the synthesis of various organic compounds .
Pharmacokinetics
The compound’s high gi absorption and bbb permeant properties suggest it may have good bioavailability .
Result of Action
Its role in suzuki-miyaura cross-coupling reactions suggests it may contribute to the formation of carbon-carbon bonds, facilitating the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 4-Bromo-5-ethyl-2-methylpyridine can be influenced by various environmental factors. For instance, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions may be affected by the presence of a palladium catalyst and organoboron reagents . Additionally, the compound’s stability may be influenced by storage conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-ethyl-2-methylpyridine typically involves the bromination of 5-ethyl-2-methylpyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a solvent such as carbon tetrachloride or chloroform, and the reaction mixture is heated to facilitate the bromination process .
Industrial Production Methods
Industrial production of 4-Bromo-5-ethyl-2-methylpyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-ethyl-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include dehalogenated pyridines and reduced pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-methylpyridine
- 5-Ethyl-2-methylpyridine
- 2-Bromo-5-ethylpyridine
Uniqueness
4-Bromo-5-ethyl-2-methylpyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the bromine atom, allows for diverse chemical transformations and applications .
Eigenschaften
IUPAC Name |
4-bromo-5-ethyl-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-3-7-5-10-6(2)4-8(7)9/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXFBVQHDDLSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(N=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624684 | |
| Record name | 4-Bromo-5-ethyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98488-99-4 | |
| Record name | 4-Bromo-5-ethyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1592538.png)
